molecular formula C9H11O5P B12681615 Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide CAS No. 72304-92-8

Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide

Cat. No.: B12681615
CAS No.: 72304-92-8
M. Wt: 230.15 g/mol
InChI Key: FGSQYHTUTMWRDZ-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with hydroxymethoxy compounds under controlled conditions. The reaction is often catalyzed by a base or an acid, depending on the desired product configuration. The esterification process is crucial in forming the phenylmethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide undergoes various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, reduced phosphines, and various substituted esters, depending on the reagents and conditions used.

Scientific Research Applications

Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide has diverse applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It finds applications in material science, particularly in the development of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with metal ions, making it an effective ligand in catalysis. The compound can also undergo hydrolysis, releasing active species that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
  • Phosphinecarboxylic acid, 1-hydroxy-1-methoxy-, octadecyl ester, 1-oxide

Uniqueness

Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide is unique due to its specific ester group and the presence of both hydroxymethoxy and phenylmethyl functionalities

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

72304-92-8

Molecular Formula

C9H11O5P

Molecular Weight

230.15 g/mol

IUPAC Name

methoxy(phenylmethoxycarbonyl)phosphinic acid

InChI

InChI=1S/C9H11O5P/c1-13-15(11,12)9(10)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)

InChI Key

FGSQYHTUTMWRDZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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